molecular formula C8H12O B1593525 5,5-Dimethylcyclohex-2-enone CAS No. 4694-17-1

5,5-Dimethylcyclohex-2-enone

Cat. No.: B1593525
CAS No.: 4694-17-1
M. Wt: 124.18 g/mol
InChI Key: CDDGRARTNILYAB-UHFFFAOYSA-N
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Description

5,5-Dimethylcyclohex-2-enone: is an organic compound with the molecular formula C8H12O. It is a derivative of cyclohexenone, characterized by the presence of two methyl groups at the 5-position of the cyclohexene ring. This compound is of significant interest in organic chemistry due to its unique structure and reactivity, making it a valuable intermediate in various synthetic processes.

Mechanism of Action

Target of Action

5,5-Dimethylcyclohex-2-enone is a type of tetraketone, a significant class of oxygen-containing organic compounds . These compounds have diversified biological potencies and are known for their antioxidant activity .

Mode of Action

The compound is prepared by applying a simple Knoevenagel-Michael cascade procedure with 1,3-dicarbonyl compound and aldehydes . In the course of this reaction, an intermediate is formed, which undergoes deprotonation of active methylene by the lone pair of 2-aminopyrazine, resulting in the formation of a Knoevenagel adduct .

Biochemical Pathways

The compound is involved in multi-component reactions (MCRs), which are becoming one of the frontiers of organic synthesis . These reactions address the complexity and diversity in organic transformations . By varying reagents, molecular complexity, diversity, as well as predefined functionality, can be easily attained in MCRs .

Result of Action

The compound shows significant antioxidant activity, as checked by different procedures like DPPH, ABTS, and TAC . This suggests that it could potentially neutralize harmful free radicals in the body, thereby preventing oxidative stress and associated diseases.

Action Environment

The action of this compound can be influenced by environmental factors. For instance, the compound undergoes photocycloaddition to ethylidenemalononitrile to give 5-oxobicyclo[4.2.0]octane-7,7-dicarbonitriles . This suggests that light exposure could potentially affect the compound’s action, efficacy, and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions: 5,5-Dimethylcyclohex-2-enone can be synthesized through several methods. One common approach involves the Knoevenagel-Michael cascade reaction . This method utilizes a 1,3-dicarbonyl compound and an aldehyde in the presence of a catalyst such as 2-aminopyrazine . Another method involves the reaction of dimedone with oxalyl chloride in toluene, followed by the addition of lithium wire and 1,4-dichlorobutane in anhydrous diethyl ether .

Industrial Production Methods: Industrial production of this compound typically involves large-scale application of the Knoevenagel-Michael cascade reaction due to its efficiency and simplicity. The use of environmentally benign catalysts and solvents is preferred to minimize waste and reduce environmental impact.

Chemical Reactions Analysis

Types of Reactions: 5,5-Dimethylcyclohex-2-enone undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding diketones.

    Reduction: Reduction reactions can convert it to 5,5-dimethylcyclohexanone.

    Substitution: It can participate in substitution reactions, particularly at the 2-position of the cyclohexene ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride or lithium aluminum hydride are typically used as reducing agents.

    Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.

Major Products:

    Oxidation: Formation of diketones.

    Reduction: Formation of 5,5-dimethylcyclohexanone.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

5,5-Dimethylcyclohex-2-enone has diverse applications in scientific research:

Comparison with Similar Compounds

Uniqueness: 5,5-Dimethylcyclohex-2-enone is unique due to its specific substitution pattern, which imparts distinct reactivity compared to other cyclohexenone derivatives. Its ability to undergo a wide range of chemical reactions makes it a versatile intermediate in organic synthesis.

Properties

IUPAC Name

5,5-dimethylcyclohex-2-en-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12O/c1-8(2)5-3-4-7(9)6-8/h3-4H,5-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDDGRARTNILYAB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC=CC(=O)C1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80196990
Record name 2-Cyclohexenone, 5,5-dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80196990
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

124.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4694-17-1
Record name 2-Cyclohexenone, 5,5-dimethyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004694171
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Cyclohexenone, 5,5-dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80196990
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A solution of 3-methoxy-5,5-dimethyl-cyclohex-2-enone (80 g, 0.52 mol) in anhydrous tetrahydrofuran (270 mL) was treated dropwise with a 1M solution of LiAlH4 in tetrahydrofuran (182 mL), under argon atmosphere and keeping the temperature of the reaction between 0° C. and 5° C. The temperature was allowed to rise to 25° C. and the mixture was stirred for 4 hours. The resulting slurry was cooled with an ice bath, quenched with ethyl acetate (30 mL) and poured with caution into a cooled 2 M H2SO4 solution. The aqueous solution was then extracted with diethyl ether (300 mL×3), dried on Na2SO4 and evaporated under reduced pressure to remove most of the solvent. The crude material contained the title compound as a low boiling point oil that was used in the next step without further purification.
Quantity
80 g
Type
reactant
Reaction Step One
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solution
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0 (± 1) mol
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reactant
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0 (± 1) mol
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reactant
Reaction Step One
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270 mL
Type
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182 mL
Type
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Reaction Step One

Synthesis routes and methods II

Procedure details

Dissolve 3-methoxy-5,5-dimethyl-cyclohex-2-enone (Tetrahedron 57 (2001) 217-225) (10.6 g, 68.7 mmol) in ether (500 ml) cool to 0° C., add dropwise a 1.5M solution of diisobutyl aluminum hydride (68.7 ml, 103 mmol), and stir for 30 minutes. Add saturated aqueous ammonium chloride (25 ml), stir 1 hour, add anhydrous magnesium sulfate (10 g), stir 1 hour. Filter through celite and concentrate. Dissolve the residue in ether (500 ml), add toluene-4-sulfonic acid monohydrate (650 mg, 3.44 mmol) and water (6.2 ml), and stir 1 hour. Wash with saturated aqueous sodium bicarbonate, brine, dry and concentrate to give the title compound as a clear oil (5.0 g, 58%): 1H NMR (CDCl3) δ 6.89-6.84 (m, 1H), 2.28 (s, 2H), 2.26-2.24 (q, 2H), 1.06 (s, 6H).
Quantity
10.6 g
Type
reactant
Reaction Step One
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Quantity
500 mL
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solvent
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Name
solution
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0 (± 1) mol
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reactant
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68.7 mL
Type
reactant
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25 mL
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reactant
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10 g
Type
reactant
Reaction Step Four
Quantity
650 mg
Type
catalyst
Reaction Step Five
Name
Quantity
6.2 mL
Type
solvent
Reaction Step Five
Yield
58%

Synthesis routes and methods III

Procedure details

Activated zinc dust (15.0 g) was added to a stirred solution of 3-chloro-5,5-dimethylcyclohex-2-enone (9.0 g) and potassium iodide (7.5 g) in methanol (50 ml). After stirring for a period of 18 hours the mixture was filtered and the filtrate concentrated by evaporation under reduced pressure. The residue was mixed with dilute (8% w/v) hydrochloric acid and extracted with diethyl ether (2 × 100 ml). The combined ethereal extracts were washed with water and dried over anhydrous magnesium sulphate. After removal of the ether by evaporation under reduced pressure the residual oil was purified by distillation. 5,5-Dimethylcyclohex-2-enone was obtained as a pale yellow oil, b.p. 75° C./17 mm Hg.
Quantity
9 g
Type
reactant
Reaction Step One
Quantity
7.5 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
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Quantity
15 g
Type
catalyst
Reaction Step One

Synthesis routes and methods IV

Procedure details

To a flame-dried 100 mL round-bottomed flask containing lithium aluminum hydride (0.95 g, 24.4 mmol, 0.5 mol equiv) in 35 mL anhydrous ether under nitrogen atmosphere at 0° C. was added 8.20 g (48.7 mmol) 3-ethoxy-5,5-dimethylcyclohex-2-en-l-one (10) portionwise through a syringe as a solution in 10 mL anhydrous ether. The reaction mixture was allowed to warm to room temperature, and after 4h, TLC. analysis indicated complete consumption of starting material. The reaction mixture was then cooled to 0° C. before the cautious addition of 50 mL water, and the contents of the flask were then poured into a 500 mL Edenmeyer flask containing 150 mL ice-cold 10% H2SO4. The mixture was then extracted with ether (2×200 mL), and the combined organics were washed successively with water (100 mL), and saturated aqueous NaHCO3 (100 mL), dried over Na2SO4, and concentrated under diminished pressure to give 6.05 g (quantitative) of the dimethylenone (Rf 0.55, 2:1 hexane/ethyl acetate). 1H NMR (400 MHz, CDCl3) δ1.05 (s, 6H, geminal-CH3 's), 2.23 (dd, 2H, 4-H), 2.28 (s, 2H, 6-H), 6.03 (ddd, 1H, 2-H), 6.87 ppm (ddd, 1H, 3-H). ##STR5##
Quantity
0.95 g
Type
reactant
Reaction Step One
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Quantity
35 mL
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solvent
Reaction Step One
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8.2 g
Type
reactant
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10 mL
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4h
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5,5-Dimethylcyclohex-2-enone
Reactant of Route 2
5,5-Dimethylcyclohex-2-enone
Reactant of Route 3
5,5-Dimethylcyclohex-2-enone
Reactant of Route 4
5,5-Dimethylcyclohex-2-enone
Reactant of Route 5
5,5-Dimethylcyclohex-2-enone
Reactant of Route 6
5,5-Dimethylcyclohex-2-enone
Customer
Q & A

Q1: What is the molecular formula and weight of 5,5-dimethylcyclohex-2-enone?

A1: The molecular formula of this compound is C8H12O, and its molecular weight is 124.18 g/mol.

Q2: What spectroscopic data is available for characterizing this compound?

A2: Various spectroscopic techniques, including NMR and IR, are used to characterize this compound. For example, researchers have used 1H NMR to confirm the tautomerization of an enol-imine to 3-benzylamino-5,5-dimethylcyclohex-2-enone by observing changes in the spectra over time. []

Q3: Is this compound stable under standard storage conditions?

A3: While specific stability data isn't provided in the provided papers, researchers have successfully stored a derivative, the enol-imine tautomer of 3-benzylamino-5,5-dimethylcyclohex-2-enone, under refrigeration for over six months without degradation. []

Q4: What is the role of this compound in organic synthesis?

A4: this compound is a valuable building block in organic synthesis. It is frequently used as a reactant in various reactions, including photocycloadditions, aldol condensations, and multicomponent reactions. [, , , ]

Q5: Can you provide examples of reactions where this compound acts as a key building block?

A5: Certainly. This compound readily participates in the following reactions:

  • Biginelli Reaction: It can be used to synthesize methylenebis(3-hydroxy-5,5-dimethylcyclohex-2-enones), hexahydroxanthene-1,8-diones, and hexahydroacridine-1,8-diones under specific conditions. []
  • Synthesis of 9,10-Diarylacridine-1,8-dione Derivatives: It reacts with benzaldehydes and 1,3-dicarbonyl compounds in an ionic liquid medium to synthesize these derivatives. []
  • Formation of 2-Mercaptonaphthalen-1-yl)methyl)-3-hydroxy-5,5-dimethylcyclohex-2-enones: It condenses with naphthalene-2-thiol and aldehydes in the presence of a specific ionic liquid catalyst. []

Q6: How do steric factors influence reactions involving this compound?

A6: Steric hindrance from the two methyl groups at the 5-position of this compound plays a significant role in reaction selectivity. For instance, in titanium tetrachloride-mediated reactions with α-keto esters:

  • This compound yields Baylis-Hillman adducts exclusively. [, ]
  • Cyclohex-2-enone (without the methyl groups) predominantly forms aldol adducts with high syn-diasteroselectivity, highlighting the steric influence of the methyl groups. [, ]

Q7: Are there examples where this compound is used in green chemistry approaches?

A7: Yes, researchers have developed green synthesis methods employing this compound:

  • Synthesis of 2,2′-Arylmethylene Bis(3-hydroxy-5,5-dimethylcyclohex-2-enone): This reaction uses L-histidine as a catalyst and an ionic liquid as a recyclable solvent. [, ]
  • Synthesis of 1,4-Diarylquinoline Derivatives: This reaction utilizes a DBU catalyst and microwave irradiation. []

Q8: Have computational methods been applied to study this compound and its reactions?

A8: While the provided papers primarily focus on experimental work, computational chemistry can offer valuable insights into reaction mechanisms and molecular properties. For example, it could be used to model the transition states and intermediates involved in the various reactions of this compound.

Q9: How do structural modifications to this compound influence its reactivity?

A9: Modifications, particularly at the 3-position, can significantly impact reactivity.

  • 3-Halogenocyclohex-2-enones: The presence of a halogen at the 3-position allows for nucleophilic substitution reactions with amines like piperidine. The rate of substitution is influenced by steric factors from substituents on the cyclohexenone ring. []
  • 3-Aminocyclohex-2-enones: These derivatives can react with methyl vinyl ketone, leading to diverse products depending on the reaction conditions. For instance, in xylene, a unique tetracyclic product is formed, while in the absence of acid, a hexahydro pyranoquinoline is obtained. []

Q10: How does the nitrogen substituent in enamine derivatives of this compound affect C-N bond rotation?

A10: Research indicates that the rotational barrier around the C-N bond in N,N-disubstituted 3-amino-5,5-dimethylcyclohex-2-enones is influenced by the inductive and steric effects of the nitrogen substituents. Larger substituents increase steric hindrance and influence the barrier to rotation. []

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